benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Overview
Description
Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a benzyl group attached to a trifluoromethylated hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate typically involves the esterification of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Benzyl (2R)-3,3,3-trifluoro-2-oxo-2-methylpropanoate.
Reduction: Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
- Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate shares similarities with other trifluoromethylated esters and alcohols, such as benzyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate and benzyl (2R)-3,3,3-trifluoro-2-methylpropanoate.
Uniqueness:
- The presence of both a trifluoromethyl group and a hydroxy group in the same molecule imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. This makes this compound a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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